

Carmegliptin synthetic route and preparation

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Compound Focus: Carmegliptin

CAS No.: 813452-18-5

Cat. No.: S522540

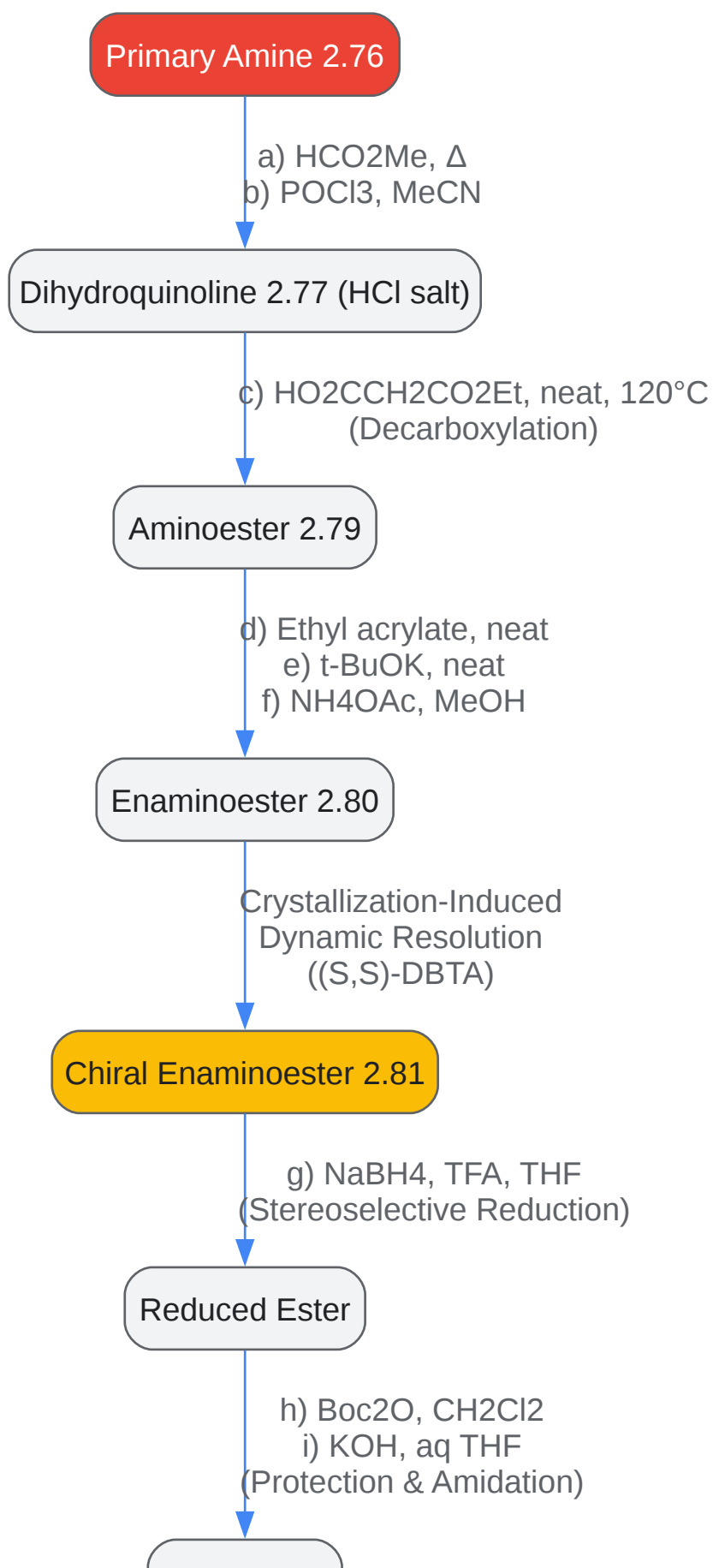
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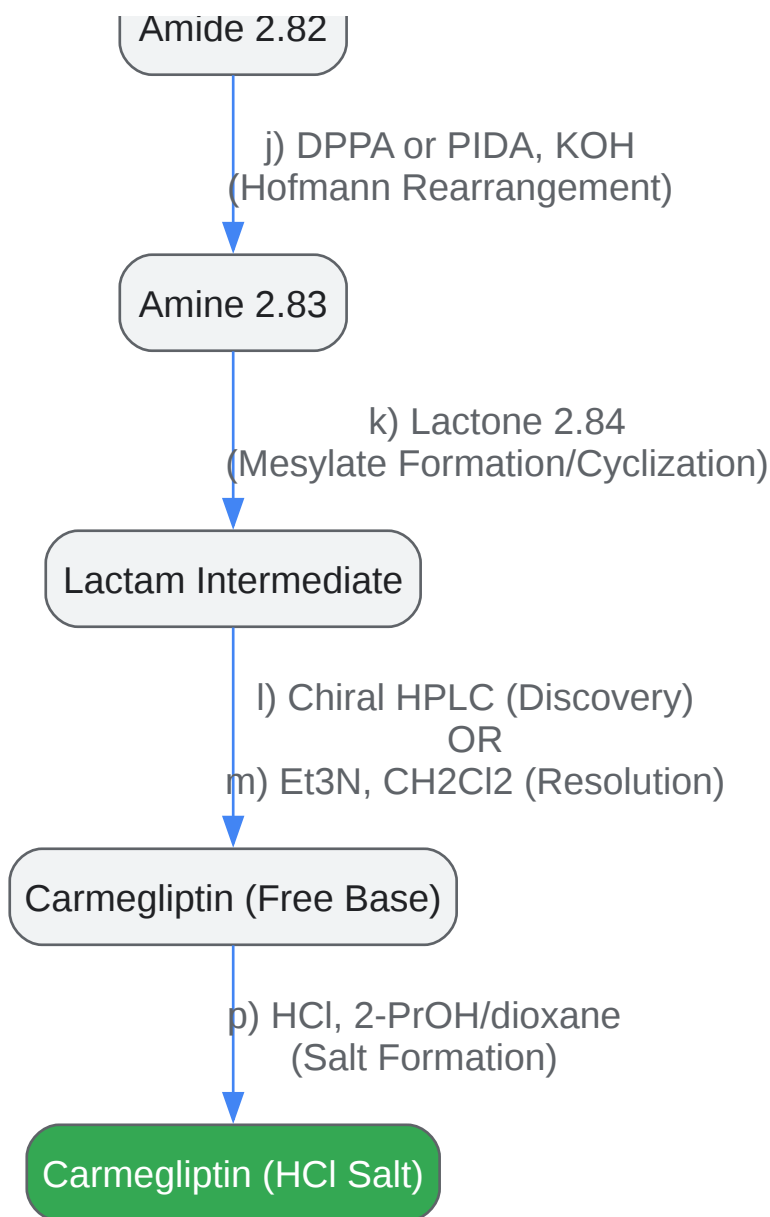
Carmegliptin Overview and Clinical Status

Carmegliptin (RO-4876904) is a potent, long-acting, and orally active **dipeptidyl peptidase IV (DPP-4) inhibitor** that was investigated for treating type 2 diabetes [1] [2]. According to Springer's pharmaceutical database, AdisInsight, its clinical development has been **discontinued** [3].

Synthetic Route to Carmegliptin

The synthesis of **Carmegliptin** is a complex, multi-step process. The following diagram outlines the key stages and transformations involved in its preparation.





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*Key stages in the **Carmegliptin** synthetic pathway [4]*

The synthesis begins with primary amine **2.76** and proceeds through a **Bischler–Napieralski reaction** to form the dihydroisoquinoline core structure [4]. A critical strategic point is the **crystallization-induced dynamic resolution** using (S,S)-dibenzoyl-D-tartaric acid, which provides the desired (S)-enantiomer of enaminoester **2.81** in high enantiomeric excess, superior to the chiral HPLC method used during discovery [4].

Key transformations include a **diastereoselective reduction** of enaminoester **2.81**, and a **Hofmann rearrangement** of primary amide **2.82** to amine **2.83** using phenyliodine diacetate (PIDA), which is noted as a cleaner and more reliable alternative [4]. The final structure is completed by coupling amine **2.83** with lactone **2.84**, followed by acid-mediated Boc-deprotection to yield **Carmegliptin** as its HCl salt [4].

Key Structural Features and Binding

Carmegliptin's design incorporates specific structural elements critical for its activity, as revealed by a crystal structure of it bound to the human DPP-4 enzyme [4]:

Structural Feature	Role in DPP-4 Inhibition
Fluoromethylpyrrolidone moiety	Extends into an adjacent lipophilic pocket for enhanced binding [4].
Aromatic substructure	Engages in a π - π stacking interaction with a phenylalanine residue (Phe357) in the enzyme's active site [5] [4].
Polar substituents and amine group	Facilitate several hydrogen bonds with amino acid residues such as Ser209, Arg356, and Arg358 [5] [4].

Suggestions for Further Information

The published literature provides a strategic overview, but fine details like specific quantities and in-process controls are often omitted. To acquire more comprehensive experimental protocols, you could:

- **Access Original Patent Literature:** The synthesis is detailed in a patent citation [4]. Patents typically provide the most exhaustive experimental details, though they may still require optimization.
- **Consult Specialized Databases:** Use platforms like SciFinder or Reaxys, which are designed for chemical research and can provide deeper synthetic information and reaction conditions.

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References

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